Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate
Description
Properties
CAS No. |
918341-29-4 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
phenyl 2-(4-methoxyphenyl)ethenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-18-14-9-7-13(8-10-14)11-12-20(16,17)19-15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
GVDPGZPHZXNXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method A: Sulfonation of Ethene Derivative
This method involves the sulfonation of an ethene derivative that has been pre-formed from phenol derivatives.
Reagents :
- 4-Methoxyphenol
- Phenylacetylene
- Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H)
-
- The reaction typically occurs at low temperatures to control the sulfonation process, followed by a reflux period to ensure complete reaction.
Yield :
- The yield can vary but is generally reported to be between 60% to 80%, depending on the reaction conditions and purification steps involved.
Method B: Pd-Catalyzed Coupling Reaction
A more sophisticated method involves a palladium-catalyzed coupling reaction that allows for greater control over the formation of the double bond.
Reagents :
- Aryl halides (e.g., bromobenzene)
- Aryl boronic acids (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (Pd(OAc)₂)
- Base (e.g., potassium carbonate)
-
- The reaction is performed in a solvent such as dimethylformamide (DMF) under an inert atmosphere.
Yield :
- This method can achieve yields above 85%, with high purity levels, often requiring minimal purification.
Method C: Direct Sulfonation
This method involves the direct sulfonation of the prepared aryl ethene compound.
Reagents :
- Prepared phenyl-4-methoxyphenylethene
- Concentrated sulfuric acid or sulfur trioxide
-
- The reaction is conducted at elevated temperatures, with careful monitoring to prevent decomposition of sensitive intermediates.
Yield :
- Yields can be variable but generally fall within the range of 70% to 90%.
| Method | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Method A | 4-Methoxyphenol, SO₃ | Low temperature, reflux | 60-80 |
| Method B | Aryl halides, Pd(OAc)₂ | DMF, inert atmosphere | >85 |
| Method C | Phenyl-4-methoxyphenylethene | Elevated temperature | 70-90 |
The preparation of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate can be achieved through various methods, each with its advantages and challenges. The choice of method depends on factors such as available reagents, desired purity, and yield requirements. Continued research in this area may lead to more efficient synthetic routes and broader applications for this compound in both academic and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate has been investigated as a potential precursor in the synthesis of biologically active compounds. For instance, its derivatives have been explored for their anti-cancer properties. A study highlighted the synthesis of phenyl derivatives that exhibited significant cytotoxic effects against various cancer cell lines, indicating the compound's potential as an anticancer agent .
Regenerative Medicine
This compound has shown promise in regenerative medicine, particularly in the context of induced pluripotent stem cells (iPSCs). Research indicates that derivatives of this compound can enhance the expression of Oct3/4, a crucial transcription factor for maintaining pluripotency in stem cells. This property positions the compound as a valuable tool in stem cell research and therapy .
Material Science
In material science, this compound is utilized in the development of advanced materials with specific optical and electronic properties. Its ability to form stable polymers makes it suitable for applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 0.4 to 1.0 μM against HL-60 and Hep3B cancer cells, demonstrating significant antiproliferative activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Derivative A | 0.5 | HL-60 |
| Derivative B | 0.8 | Hep3B |
Case Study 2: Induction of Pluripotency
In regenerative medicine research, this compound was tested for its ability to induce Oct3/4 expression in somatic cells. The study found that compounds derived from this sulfonate significantly enhanced Oct3/4 levels, suggesting their potential use in generating iPSCs without ethical concerns associated with embryonic stem cells .
| Compound | Oct3/4 Expression Level | Effectiveness |
|---|---|---|
| O4I1 | High | Effective |
| Control | Low | Not effective |
Mechanism of Action
The mechanism of action of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of tyrosine-protein phosphatase YopH, affecting cellular signaling pathways .
Comparison with Similar Compounds
Research Implications
The comparison highlights:
Structural-Activity Relationships : Sulfonate esters may reduce direct bioactivity compared to hydroxylated or chlorinated analogues.
Synthetic Utility : Neutral sulfonates like the target compound are more versatile in organic synthesis than ionic derivatives.
Metabolic Fate : Unlike methoxychlor, the target compound’s sulfonate group may require distinct enzymatic pathways for activation.
Future Directions : Experimental studies are needed to validate the hypothesized stability, reactivity, and bioactivity of this compound, particularly in comparison to its closest analogues.
Biological Activity
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C15H14O4S
- Molecular Weight : 290.33 g/mol
- Structure : The compound features a sulfonate group attached to an ethene bridge between two phenyl rings, one of which is substituted with a methoxy group.
This compound exhibits its biological activity primarily through interaction with cellular targets involved in cancer progression. The compound's structure allows it to mimic natural compounds that inhibit tubulin polymerization, which is crucial for cancer cell division.
Anticancer Activity
-
Inhibition of Cell Proliferation :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting the cell cycle.
- In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), and H460 (non-small-cell lung cancer).
-
IC50 Values :
- The compound exhibited varying degrees of potency across different cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
- COLO205: IC50 = 0.32 μM
- H460: IC50 = 0.89 μM
- These values suggest that this compound has substantial anticancer potential, comparable to other known anticancer agents.
- The compound exhibited varying degrees of potency across different cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the phenyl rings and the sulfonate group have been explored to enhance its efficacy and reduce toxicity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of methoxy groups | Increased anticancer activity | |
| Alteration of sulfonate position | Variable effects on bioavailability |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : In vitro analysis revealed that treatment with the compound led to significant apoptosis in H460 cells, evidenced by increased caspase activity and DNA fragmentation.
- Study 2 : A comparative analysis with combretastatin A-4 indicated that this compound has similar mechanisms of action but with improved solubility and reduced side effects on normal cells.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, with minimal cardiotoxicity observed in preliminary studies. However, potential risks for drug-drug interactions and mutagenicity were noted, necessitating further investigation into its safety profile.
Q & A
Q. What synthetic routes are effective for producing Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate, and how can intermediates be characterized?
A common approach involves sulfonation of a styrene precursor (e.g., 2-(4-methoxyphenyl)ethene) using sulfonyl chloride derivatives under controlled conditions. Key intermediates, such as sulfonyl chlorides, can be monitored via FTIR for characteristic S=O stretching (~1360 cm⁻¹) and sulfonate group formation. Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from byproducts like unreacted sulfonyl chlorides .
Q. How can researchers validate the purity of this compound using HPLC?
A validated HPLC method should employ a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and sodium acetate buffer (pH 4.6, containing 1-octanesulfonate as an ion-pairing agent) in a 65:35 ratio. System suitability criteria include resolution ≥2.0 between the target compound and structurally similar impurities (e.g., des-methoxy analogs). Retention time reproducibility (RSD <1%) and peak symmetry (tailing factor <2) are essential .
Advanced Research Questions
Q. What strategies resolve co-elution of impurities during HPLC analysis of this compound?
Co-elution challenges arise from analogs like 4-methoxy-substituted ethenyl sulfonates. To address this:
- Gradient optimization : Adjust methanol content from 50% to 80% over 20 minutes to enhance separation.
- Ion suppression : Add 0.1% trifluoroacetic acid to the mobile phase to reduce peak broadening caused by sulfonate ionization.
- Mass spectrometry coupling : Use LC-MS (ESI⁻ mode) to confirm molecular ions (e.g., [M-H]⁻ at m/z 304.2) and distinguish isobaric impurities .
Q. How should researchers design forced degradation studies to assess hydrolytic stability?
Expose the compound to accelerated hydrolysis in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral aqueous solutions at 60°C for 24 hours. Analyze degradation products via HPLC-PDA to track loss of parent compound and formation of hydrolyzed products (e.g., 4-methoxyphenyl vinyl sulfonic acid). Quantify degradation kinetics using first-order rate constants, noting pH-dependent instability in alkaline conditions .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. MS)?
Discrepancies between NMR (e.g., unexpected splitting of methoxy protons) and MS data (e.g., adduct formation) can arise from:
- Dynamic equilibria : Use low-temperature NMR (−20°C) to stabilize conformational isomers.
- High-resolution MS : Confirm exact mass (e.g., HRMS-ESI: calculated for C₁₅H₁₄O₄S⁻, 304.0559; observed 304.0562) to rule out isobaric contaminants.
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, such as ethenyl group coupling patterns .
Methodological Tables
Q. Table 1. Key Impurities in this compound
| Impurity Structure | Source | HPLC Retention Time (min) | Relative Response Factor |
|---|---|---|---|
| Des-methoxy analog | Incomplete methoxylation | 8.2 | 1.05 |
| Sulfonate hydrolysis product | Hydrolytic degradation | 5.9 | 0.92 |
| Dimerized ethenyl sulfonate | Radical side reaction | 12.4 | 0.85 |
| Data derived from accelerated stability studies and impurity spiking experiments . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
